molecular formula C14H21KO B14702905 Potassium 2,6-di-tert-butylphenolate CAS No. 24676-69-5

Potassium 2,6-di-tert-butylphenolate

Cat. No.: B14702905
CAS No.: 24676-69-5
M. Wt: 244.41 g/mol
InChI Key: KSMZVPIOUNBGJI-UHFFFAOYSA-M
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Description

Potassium 2,6-di-tert-butylphenolate is an organopotassium compound derived from 2,6-di-tert-butylphenol. It is known for its sterically hindered phenolic structure, which imparts unique chemical properties. This compound is often used as a catalyst and reagent in various organic synthesis reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,6-di-tert-butylphenolate is typically synthesized by reacting 2,6-di-tert-butylphenol with potassium hydroxide. The reaction is carried out at elevated temperatures, usually above 160°C, to ensure the formation of the potassium phenolate. The reaction can be represented as follows:

2,6(tert-butyl)2C6H3OH+KOH2,6(tert-butyl)2C6H3OK+H2O2,6-\text{(tert-butyl)}_2\text{C}_6\text{H}_3\text{OH} + \text{KOH} \rightarrow 2,6-\text{(tert-butyl)}_2\text{C}_6\text{H}_3\text{OK} + \text{H}_2\text{O} 2,6−(tert-butyl)2​C6​H3​OH+KOH→2,6−(tert-butyl)2​C6​H3​OK+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,6-di-tert-butylphenol is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,6-di-tert-butylphenolate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Substitution: It participates in nucleophilic substitution reactions.

    Addition: It can react with electrophiles to form addition products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used.

    Addition: Electrophiles like methyl acrylate are commonly used.

Major Products Formed

    Oxidation: Quinones.

    Substitution: Alkylated or acylated phenol derivatives.

    Addition: Methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate.

Scientific Research Applications

Potassium 2,6-di-tert-butylphenolate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the alkylation and acylation of phenols.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug synthesis and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to prevent oxidation.

Mechanism of Action

The mechanism of action of potassium 2,6-di-tert-butylphenolate involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2,6-di-tert-butylphenolate: Similar in structure and reactivity but differs in the metal ion.

    Lithium 2,6-di-tert-butylphenolate: Another similar compound with lithium as the metal ion.

Uniqueness

Potassium 2,6-di-tert-butylphenolate is unique due to its specific reactivity and stability, which are influenced by the potassium ion. It exhibits different catalytic activities compared to its sodium and lithium counterparts, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

24676-69-5

Molecular Formula

C14H21KO

Molecular Weight

244.41 g/mol

IUPAC Name

potassium;2,6-ditert-butylphenolate

InChI

InChI=1S/C14H22O.K/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1

InChI Key

KSMZVPIOUNBGJI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[O-].[K+]

Related CAS

128-39-2 (Parent)

Origin of Product

United States

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